5-((4-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone
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Overview
Description
5-((4-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone is a chemical compound that belongs to the class of pyrrolidinones This compound features a fluorophenyl group attached to a pyrrolidinone ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone typically involves the reaction of 4-fluorobenzyl chloride with 3-methyl-2-pyrrolidinone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((4-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-((4-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((4-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone involves its interaction with specific molecular targets within biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activity.
1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one: A compound with antimicrobial properties.
Uniqueness
5-((4-Fluorophenyl)methyl)-3-methyl-2-pyrrolidinone is unique due to its specific structural features, such as the combination of a fluorophenyl group with a pyrrolidinone ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
97561-76-7 |
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Molecular Formula |
C12H14FNO |
Molecular Weight |
207.24 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl]-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H14FNO/c1-8-6-11(14-12(8)15)7-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,14,15) |
InChI Key |
SJGPJZBAWVAGLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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